molecular formula C6H5ClN2O3 B1302516 2-Chloro-6-methyl-4-nitropyridine 1-oxide CAS No. 40314-84-9

2-Chloro-6-methyl-4-nitropyridine 1-oxide

Cat. No.: B1302516
CAS No.: 40314-84-9
M. Wt: 188.57 g/mol
InChI Key: ZOTROWSASXESEG-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-4-nitropyridine 1-oxide (CAS 40314-84-9) is a heterocyclic compound with the molecular formula C₆H₅ClN₂O₃ and a molecular weight of 188.57 g/mol . It is synthesized via the oxidation of lepidine 1-oxide using selenium dioxide (SeO₂) and peroxides under optimized solvent conditions, followed by purification via silica gel column chromatography . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name

2-chloro-6-methyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-4-2-5(9(11)12)3-6(7)8(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTROWSASXESEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=[N+]1[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372852
Record name 2-Chloro-6-methyl-4-nitropyridin-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40314-84-9
Record name 2-Chloro-6-methyl-4-nitropyridin-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of 2-Chloro-6-methylpyridine

  • Starting Material: 2-Chloro-6-methylpyridine
  • Reagents: Fuming nitric acid and concentrated sulfuric acid
  • Conditions: Controlled temperature nitration to introduce the nitro group selectively at the 4-position
  • Outcome: Formation of 2-chloro-6-methyl-4-nitropyridine with moderate to good yields

This nitration step is critical and requires careful temperature control to avoid over-nitration or side reactions. The use of mixed acid nitration is a classical method for introducing nitro groups into pyridine rings, especially at the 4-position when other substituents direct the electrophilic substitution.

Oxidation to 1-Oxide

  • Starting Material: 2-Chloro-6-methyl-4-nitropyridine
  • Oxidizing Agents: m-Chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide with catalysts, or N2O5 in SO2
  • Solvent: Dichloromethane or other inert organic solvents
  • Conditions: Low temperature (0-5 °C) to moderate temperature, stirring for several hours
  • Outcome: Formation of 2-Chloro-6-methyl-4-nitropyridine 1-oxide with high purity and yield

A representative method involves adding the pyridine compound to dichloromethane at 0-5 °C, followed by slow addition of m-CPBA to oxidize the nitrogen atom to the N-oxide. After reaction completion, the mixture is worked up by aqueous extraction and pH adjustment to separate the product from by-products such as m-chlorobenzoic acid. This method is noted for its simplicity, environmental friendliness, and suitability for scale-up production.

Industrial synthesis typically optimizes the above laboratory methods for scale, focusing on:

Step Starting Material Reagents/Conditions Product Yield (%) Notes
Nitration 2-Chloro-6-methylpyridine HNO3 / H2SO4, controlled temperature 2-Chloro-6-methyl-4-nitropyridine 60-80 Requires careful temperature control
Oxidation to N-oxide 2-Chloro-6-methyl-4-nitropyridine m-CPBA in CH2Cl2, 0-5 °C This compound 75-90 pH adjustment and filtration for purity
Alternative Oxidation 2-Chloro-6-methyl-4-nitropyridine N2O5 in SO2, low temperature This compound Moderate High selectivity, environmentally friendly
  • The oxidation step using m-CPBA is widely preferred due to its mild conditions and high selectivity, producing minimal side products.
  • Continuous flow nitration methods have been demonstrated to improve safety and scalability, achieving yields around 83% with high selectivity and minimal by-products.
  • The pH-controlled aqueous workup after oxidation facilitates efficient separation of the N-oxide product from acidic by-products, enhancing purity.
  • Alternative oxidants like N2O5 in SO2 provide a greener approach with good yields but require specialized handling due to the reactive nature of reagents.
  • Chlorination prior to nitration is typically performed on 2-amino-6-methylpyridine or related intermediates to introduce the chlorine substituent at position 2, ensuring regioselectivity in subsequent nitration and oxidation steps.

The preparation of this compound is effectively achieved through a two-step process involving nitration of 2-chloro-6-methylpyridine followed by oxidation to the N-oxide. The use of m-CPBA as an oxidant in dichloromethane at low temperature is a robust and scalable method. Industrial processes benefit from continuous flow nitration and optimized oxidation conditions to ensure high yield, purity, and environmental compliance. These methods are supported by diverse research findings and patent literature, confirming their reliability and efficiency for both laboratory and industrial synthesis.

Chemical Reactions Analysis

2-Chloro-6-methyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and bases like sodium hydroxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Common Synthetic Routes

Route Reagents Conditions
OxidationHydrogen peroxideMild acidic conditions
Nucleophilic substitutionVarious nucleophilesSolvent-dependent reactions

The compound's reactivity is characterized by its electrophilic nature due to the electron-withdrawing nitro group, which enhances its susceptibility to nucleophilic attacks.

Organic Synthesis

2-Chloro-6-methyl-4-nitropyridine 1-oxide serves as a critical building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it an essential intermediate in organic chemistry .

This compound has been investigated for its potential biological activities. It interacts with several enzymes and proteins, notably acting as an inhibitor of methane monooxygenase—an enzyme crucial for methane oxidation. This inhibition can significantly affect microbial metabolism and has implications for environmental biotechnology .

Case Study: Inhibition of Methane Monooxygenase

Research indicates that this compound inhibits methane monooxygenase by binding to its active site, thus preventing normal enzymatic function. This interaction alters cellular metabolism in methanotrophic bacteria, showcasing the compound's potential as a biocontrol agent in methane emissions.

Pharmaceutical Development

The compound's structural characteristics make it a candidate for drug development, particularly in medicinal chemistry where it may serve as a pharmacophore for designing new therapeutic agents. Its interactions with biological targets suggest potential applications in treating diseases related to metabolic dysfunctions.

Industrial Applications

In industry, this compound is utilized in producing agrochemicals, dyes, and various industrial chemicals. Its role as an intermediate facilitates the synthesis of compounds used in crop protection and colorants .

Mechanism of Action

The mechanism of action of 2-chloro-6-methyl-4-nitropyridine 1-oxide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. These interactions can lead to the formation of new compounds with different biological and chemical properties .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of 2-Chloro-6-methyl-4-nitropyridine 1-Oxide and Analogues
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Application
This compound 40314-84-9 C₆H₅ClN₂O₃ 188.57 -Cl, -NO₂, -CH₃, N-oxide Not reported Organic synthesis intermediate
2-Chloro-4-nitropyridine-N-oxide 14432-16-7 C₅H₃ClN₂O₃ 174.54 -Cl, -NO₂, N-oxide 151–155 Organic intermediate
6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide 5958-24-7 C₁₅H₁₀Cl₂N₂O 305.17 -Cl, -CH₂Cl, phenyl, N-oxide Not reported Not specified
3,5-Dichloro-2,6-dimethyl-4-phenoxypyridine 1-oxide Not reported C₁₃H₁₁Cl₂NO₂ 292.14 -Cl, -CH₃, -OPh, N-oxide Not reported Not specified
Chlororange (2-amino-6-chloro-4-nitrophenol) 6358-09-4 C₆H₅ClN₂O₃ 206.60 -Cl, -NO₂, -NH₂, phenolic -OH Not reported Cosmetic/pH indicator
Key Observations:

Substituent Effects: The methyl group in this compound enhances lipophilicity compared to 2-chloro-4-nitropyridine-N-oxide, which lacks this substituent .

Thermal Stability :

  • 2-Chloro-4-nitropyridine-N-oxide exhibits a defined melting point (151–155°C), suggesting higher crystallinity than the methyl-substituted derivative, for which data are unavailable .

Functional Diversity: Chlororange, though sharing the same molecular formula (C₆H₅ClN₂O₃), is a phenol derivative with distinct acidity and UV-absorbing properties, making it suitable for cosmetic applications .

Biological Activity

2-Chloro-6-methyl-4-nitropyridine 1-oxide (CAS Number: 40314-84-9) is an organic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with a chlorine atom, a methyl group, and a nitro group. This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer properties.

The molecular formula of this compound is C₆H₅ClN₂O₃. The presence of the nitro group and the chlorine atom significantly influences its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In various studies, it has been shown to inhibit the growth of several bacterial strains. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Molecular docking studies suggest that it may interact with key proteins involved in cancer cell proliferation. For example, docking experiments indicated strong binding affinities to targets associated with cancer pathways, such as c-Met kinase, which is implicated in various malignancies .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been explored for its anti-inflammatory potential. Preliminary studies have shown that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its biological effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Protein Binding : Its ability to bind to key proteins could disrupt critical signaling pathways in cancer cells.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Biological Activity
2-Chloro-4-nitropyridineNitro group at position 4Different antimicrobial profile
3-Methyl-4-nitropyridineMethyl at position 3Varies in reactivity and activity
2-Amino-6-methylpyridineAmino group instead of nitroExhibits different biological properties

This table illustrates how structural variations can significantly impact the biological activity of compounds within the nitropyridine class.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of nitropyridines showed that modifications at the nitrogen or chlorine positions could enhance antibacterial activity. The findings suggested that this compound outperformed several analogs in inhibiting bacterial growth.
  • Cancer Research : Molecular dynamics simulations have provided insights into the binding interactions between this compound and c-Met kinase. These studies revealed that the compound stabilizes the active conformation of the kinase, thereby inhibiting downstream signaling pathways critical for tumor growth .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and spectral characteristics used to identify 2-Chloro-6-methyl-4-nitropyridine 1-oxide?

  • Answer : The compound has the molecular formula C₆H₅ClN₂O₃ , CAS No. 40314-84-9 , and a molecular weight of 188.571 g/mol . Key spectral identification methods include:

  • ¹H/¹³C NMR : Distinct shifts for the nitro (-NO₂) and N-oxide groups, with coupling patterns reflecting chlorine substitution.
  • IR Spectroscopy : Peaks for nitro (1520–1350 cm⁻¹) and N-oxide (1250–1150 cm⁻¹) stretching vibrations.
  • Mass Spectrometry : Molecular ion peak at m/z 188.5 and fragmentation patterns indicative of chlorine loss.

Q. What synthetic methodologies are recommended for preparing high-purity this compound?

  • Answer : A common route involves:

Nitration : React 2-chloro-6-methylpyridine with a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Oxidation : Treat the intermediate with an oxidizing agent (e.g., H₂O₂ in acetic acid) to form the N-oxide .

  • Purification : Use recrystallization (ethanol/water) or silica gel chromatography (eluent: ethyl acetate/hexane) to achieve >95% purity.

Q. What safety protocols are essential when handling this compound?

  • Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
  • Storage : Keep in a cool, dry place away from ignition sources. Store in amber glass bottles to prevent photodegradation.
  • Decomposition Risks : Thermal degradation may release toxic gases (e.g., NOₓ, Cl₂). Follow protocols for similar nitropyridine N-oxides .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for nitro-group functionalization of this compound?

  • Answer : Contradictions often arise from:

  • Reaction Conditions : Variations in temperature, solvent polarity (e.g., DMF vs. acetonitrile), or catalyst loading.
  • Impurity Effects : Trace metals or moisture may alter reactivity. Use Karl Fischer titration to verify anhydrous conditions.
  • Validation : Reproduce experiments with standardized reagents and characterize products via HPLC-MS to confirm yields .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic aromatic substitution?

  • Answer :

  • DFT Calculations : Model electrophilicity using Fukui indices or LUMO maps to identify reactive sites (e.g., para to nitro group).
  • Kinetic Simulations : Compare activation energies for substitutions at C-4 (nitro) vs. C-2 (chlorine) positions.
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., UV-Vis monitoring of reaction progress) .

Q. What strategies optimize the stability of this compound in long-term storage?

  • Answer :

  • Degradation Pathways : Hydrolysis of the N-oxide group under acidic/alkaline conditions or photolytic cleavage.
  • Stabilization :
  • Add desiccants (e.g., molecular sieves) to minimize moisture.
  • Use argon/vacuum sealing to prevent oxidative degradation.
  • Store at –20°C in dark conditions to reduce photolysis .

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